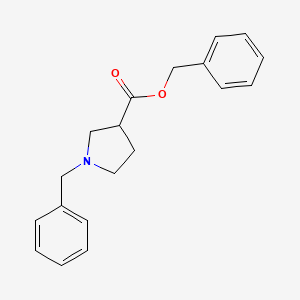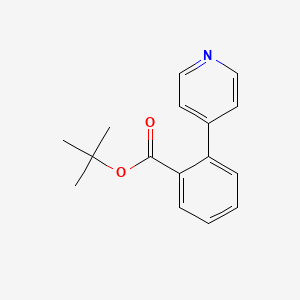
Tert-butyl 2-(pyridin-4-yl)benzoate
Übersicht
Beschreibung
Tert-butyl 2-(pyridin-4-yl)benzoate is a chemical compound with the CAS Number: 1797927-46-8 . It has a molecular weight of 255.32 . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3 . This indicates the molecular formula of the compound is C16H17NO2 . Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 255.32 . The InChI code for this compound is1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Catalytic Applications
Tert-butyl 2-(pyridin-4-yl)benzoate and its derivatives have been utilized in the synthesis of various palladium complexes, which serve as efficient catalysts in Heck coupling reactions. These reactions are fundamental in organic synthesis, particularly in the formation of carbon-carbon bonds. The palladium complexes synthesized from these compounds demonstrate enhanced catalytic activity, offering potential applications in industrial and pharmaceutical chemistry (Ojwach, Westman, & Darkwa, 2007).
2. Structural and Chemical Analysis
This compound derivatives have been the subject of various structural and chemical analyses to understand their interaction with other compounds. For instance, studies involving the association of N-(pyridin-2-yl), N'-substituted ureas with benzoates have provided insights into the substituent effect on complex formation. These studies are crucial for understanding molecular interactions and designing more efficient compounds in medicinal chemistry (Ośmiałowski et al., 2013).
3. Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of this compound have been explored as ligands for the histamine H4 receptor. These studies are significant for developing new therapeutic agents, particularly in addressing inflammatory and pain conditions. The exploration of these compounds contributes to the broader field of drug discovery and development (Altenbach et al., 2008).
4. Material Science and Polymer Chemistry
In material science and polymer chemistry, the this compound derivatives are studied for their potential applications in the synthesis of polymers and other complex materials. For example, research on the synthesis of poly(pyridine–imide)s with tert-butyl substituents has revealed that these materials display good solubility and thermal stability, making them suitable for various industrial applications (Lu et al., 2014).
5. Metallopharmaceutical Agents
Compounds derived from this compound have been used in the synthesis of metallopharmaceutical agents. These agents, particularly those based on palladium, gold, and silver, show promising anticancer and antimicrobial properties. This line of research opens up new avenues in the development of novel therapeutic agents (Ray et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butyl 2-(pyridin-4-yl)benzoate is a chemical compound with a molecular weight of 255.32 Similar compounds have been shown to have antifungal activity against candida species .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the formation of yeast to mold and ergosterol formation in candida species . This is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
Related compounds have been found to inhibit the biosynthesis of ergosterol in candida species . This suggests that this compound may also interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.
Pharmacokinetics
In-silico admet analysis of related compounds suggests that they could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
Related compounds have been found to exhibit potent antifungal activity against candida species, including several multidrug-resistant strains . These compounds have shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Action Environment
It’s worth noting that the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(pyridin-4-yl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Sterol 14-alpha demethylase (CYP51), which is crucial in the biosynthesis of ergosterol . This interaction inhibits the formation of ergosterol, a vital component of fungal cell membranes, thereby exhibiting antifungal properties. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with Sterol 14-alpha demethylase leads to the inhibition of ergosterol biosynthesis, affecting the integrity and function of fungal cell membranes . This disruption can lead to altered cell signaling and metabolic processes, ultimately resulting in cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Sterol 14-alpha demethylase, inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of fungal cell membranes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of ergosterol biosynthesis, resulting in prolonged antifungal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to ergosterol biosynthesis. The compound interacts with enzymes such as Sterol 14-alpha demethylase, inhibiting its activity and disrupting the production of ergosterol . This inhibition affects the overall metabolic flux and levels of metabolites involved in fungal cell membrane synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in inhibiting ergosterol biosynthesis.
Eigenschaften
IUPAC Name |
tert-butyl 2-pyridin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSZTZQEDIKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)
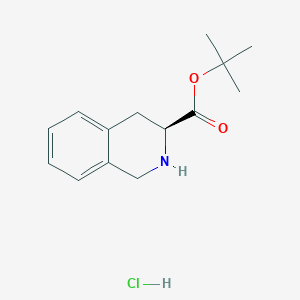
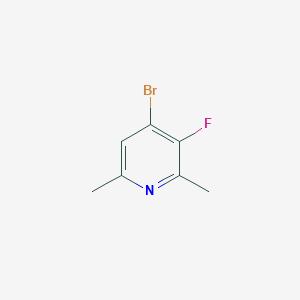

![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)

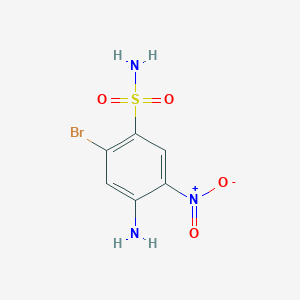
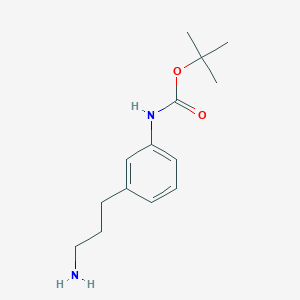
![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)
![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)
